
3-Chloro-4-cyclobutylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyclobutylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the third position and a cyclobutyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclobutylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 3-chloropyridine with cyclobutylmagnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclobutylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding pyridine N-oxide.
Reduction Reactions: The major product is the corresponding piperidine derivative.
Scientific Research Applications
3-Chloro-4-cyclobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclobutylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: A simpler analog with a chlorine atom at the third position of the pyridine ring.
4-Cyclobutylpyridine: A compound with a cyclobutyl group at the fourth position of the pyridine ring.
3-Chloro-4-methylpyridine: A compound with a chlorine atom at the third position and a methyl group at the fourth position of the pyridine ring.
Uniqueness
3-Chloro-4-cyclobutylpyridine is unique due to the presence of both a chlorine atom and a cyclobutyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
3-chloro-4-cyclobutylpyridine |
InChI |
InChI=1S/C9H10ClN/c10-9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
CDZJKFPEITVEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



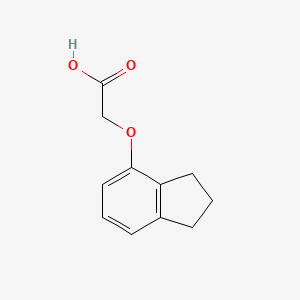

![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
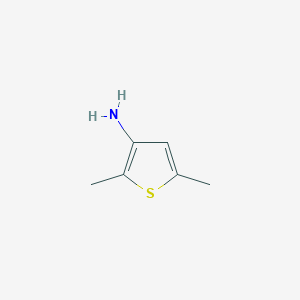
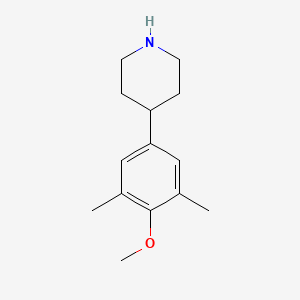
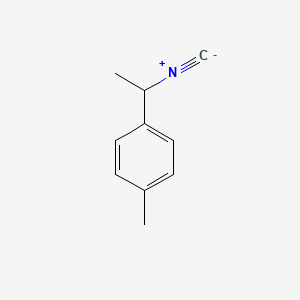

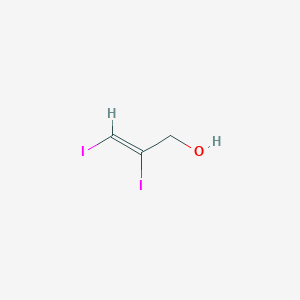
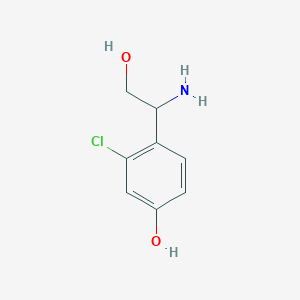


![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)

